

1-(6-Bromopyridin-3-yl)piperazine CAS number and chemical identifiers

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Compound of Interest

Compound Name: 1-(6-Bromopyridin-3-yl)piperazine

Cat. No.: B1277884

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In-Depth Technical Guide: 1-(6-Bromopyridin-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(6-Bromopyridin-3-yl)piperazine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, potential synthetic routes, and likely biological targets, with a focus on its role as a scaffold for neurologically active agents.

Core Chemical Information

1-(6-Bromopyridin-3-yl)piperazine is a substituted pyridinylpiperazine. Its core structure is composed of a pyridine ring brominated at the 6-position and a piperazine ring attached at the 3-position. This arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly those targeting the central nervous system.

Chemical Identifiers

A comprehensive list of chemical identifiers for **1-(6-Bromopyridin-3-yl)piperazine** is provided in the table below for easy reference and database searching.

Identifier	Value
CAS Number	412347-39-8[1]
IUPAC Name	1-(6-bromopyridin-3-yl)piperazine
Chemical Formula	C ₉ H ₁₂ BrN ₃
Molecular Weight	242.12 g/mol
PubChem CID	15939630
SMILES	C1CNCCN1C2=CC=C(C=N2)Br
InChI	InChI=1S/C9H12BrN3/c10-9-4-3-8(13-5-9)12-1-6-11-7-2-12/h3-5,11H,1-2,6-7H2

Synthesis and Experimental Protocols

The synthesis of **1-(6-Bromopyridin-3-yl)piperazine** can be achieved through several established methods for the formation of aryl-nitrogen bonds. The most probable synthetic routes involve either a nucleophilic aromatic substitution (SNA) or a palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol: Nucleophilic Aromatic Substitution (Hypothetical)

This protocol is based on established procedures for similar compounds.

Reaction:

Materials:

- 3,6-Dibromopyridine
- Piperazine (anhydrous)
- A high-boiling point polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

- A suitable base (e.g., Potassium carbonate (K_2CO_3) or Sodium tert-butoxide ($t\text{-BuONa}$))

Procedure:

- To a solution of 3,6-dibromopyridine (1.0 equivalent) in the chosen solvent, add piperazine (a slight excess, e.g., 1.2 equivalents) and the base (e.g., 2.0 equivalents).
- Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **1-(6-Bromopyridin-3-yl)piperazine**.

Experimental Workflow: Synthesis and Purification



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Caption: A generalized workflow for the synthesis of **1-(6-Bromopyridin-3-yl)piperazine**.

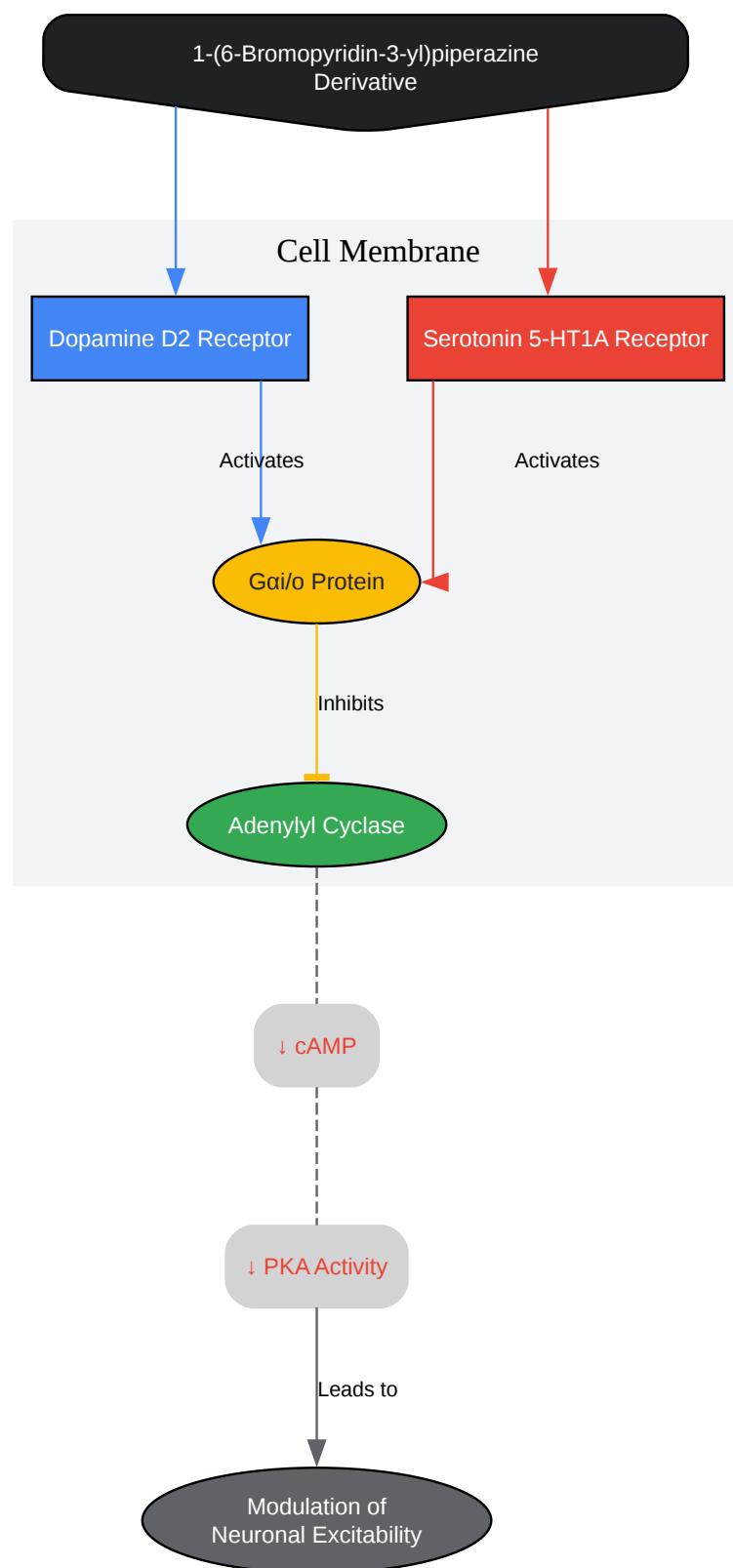
Potential Biological Activity and Signaling Pathways

Derivatives of **1-(6-Bromopyridin-3-yl)piperazine** have shown significant activity at dopamine and serotonin receptors, suggesting that this compound is a promising scaffold for the development of novel therapeutics for neurological and psychiatric disorders.

Based on the activity of structurally similar compounds, **1-(6-Bromopyridin-3-yl)piperazine** is hypothesized to be a ligand for dopamine D₂ and serotonin 5-HT_{1A} receptors.[2][3] These receptors are key targets in the treatment of conditions such as schizophrenia, Parkinson's disease, anxiety, and depression.

Hypothesized Signaling Pathway of a **1-(6-Bromopyridin-3-yl)piperazine** Derivative

The following diagram illustrates the potential downstream signaling events following the binding of a **1-(6-Bromopyridin-3-yl)piperazine** derivative to the dopamine D₂ and serotonin 5-HT_{1A} receptors. Both receptors are G-protein coupled receptors (GPCRs) that signal through the G_{αi/o} subunit.



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Caption: Hypothesized signaling cascade upon receptor binding.

Activation of the G_{ai/o} subunit by these receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), ultimately modulating downstream effectors and influencing neuronal excitability.

Conclusion

1-(6-Bromopyridin-3-yl)piperazine is a synthetically accessible and versatile chemical scaffold. Its structural similarity to known dopamine and serotonin receptor ligands makes it a compound of significant interest for the development of novel therapeutics for a range of central nervous system disorders. Further investigation into its specific receptor binding affinities and functional activities is warranted to fully elucidate its therapeutic potential.

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